1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol
Description
1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol is a fluorinated secondary alcohol with a 2-methylphenyl-substituted amino group at the third carbon of the propan-2-ol backbone. Its structure combines a polar hydroxyl group, a fluorine atom at position 1, and a lipophilic 2-methylphenyl moiety, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-8-4-2-3-5-10(8)12-7-9(13)6-11/h2-5,9,12-13H,6-7H2,1H3 |
InChI Key |
FAVQEKAPRVTUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol involves nucleophilic substitution reactions between 2-methylphenylamine and fluorinated propanol derivatives. The key steps and conditions are as follows:
-
- 2-methylphenylamine (an aromatic amine with a methyl substituent at the ortho position)
- 1,3-dihalopropane derivatives, particularly 1-fluoro-3-chloropropan-2-ol or similar fluorinated alkyl halides
-
- Nucleophilic substitution (SN2) where the amine attacks the electrophilic carbon bearing the halogen, displacing the leaving group and forming the amino alcohol.
-
- A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is employed to deprotonate the amine, increasing its nucleophilicity and facilitating the substitution.
-
- Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to enhance reaction rates.
- The reaction is generally conducted at moderate temperatures (50–80°C) to balance reaction speed and minimize side reactions.
-
- The crude product is purified by recrystallization or column chromatography to achieve high purity.
This method is favored for its straightforwardness and relatively high yields under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability and cost-efficiency:
-
- These reactors allow precise control over reaction parameters (temperature, residence time, mixing), improving yield and reproducibility.
Automated purification systems :
- Automated chromatography and crystallization steps ensure consistent product purity.
Catalyst and reagent optimization :
- Use of phase transfer catalysts or optimized base concentrations to enhance reaction rates and reduce by-products.
Environmental considerations :
- Solvent recycling and waste minimization protocols are integrated to comply with green chemistry principles.
Such process intensification techniques enable large-scale production with high throughput and quality control.
Alternative Synthetic Strategies
Though the nucleophilic substitution route is predominant, alternative methods explored in related compounds (e.g., fluorinated amino alcohols with substituted phenyl groups) provide insights that could be adapted:
-
- Reaction of 2-methylphenyl-substituted ketones or aldehydes with ammonia or amines in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- This method allows the formation of the amino alcohol moiety in one step but requires careful control of stereochemistry and reduction conditions.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Base | NaOH, K2CO3 (1–2 equivalents) | Enhances nucleophilicity, improves conversion |
| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents favor SN2; ethanol may reduce side reactions |
| Temperature | 50–80°C | Higher temp increases rate but may cause side reactions |
| Reaction time | 4–12 hours | Longer times improve conversion but risk degradation |
| Molar ratio (amine:halide) | 1.0:1.1 to 1.2:1 | Slight excess of halide can drive reaction to completion |
| Purification | Recrystallization, silica gel chromatography | Removes impurities, improves product purity (>95%) |
Optimization of these parameters is critical to maximize yield (typically 70–85%) and ensure high purity suitable for research or pharmaceutical use.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-methylphenylamine + 1-fluoro-3-halopropanol | NaOH/K2CO3, DMF, 50–80°C, 4–12 h | Simple, high yield, scalable | Requires careful control to avoid side reactions |
| Reductive amination | 2-methylphenyl-substituted aldehyde/ketone + amine | NaBH4 or LiAlH4, inert atmosphere | One-step amino alcohol formation | Sensitive to stereochemistry, requires strict conditions |
| Epoxide ring-opening | Fluorinated epoxide + 2-methylphenylamine | Acid/base catalysis, mild temperature | Stereoselective, versatile | Epoxide synthesis may be complex |
Research Findings and Observations
The presence of the fluorine atom at the 1-position significantly influences the reactivity of the halopropanol intermediate, favoring nucleophilic substitution at the adjacent carbon due to inductive effects.
Bases such as potassium carbonate provide milder conditions compared to sodium hydroxide, reducing side product formation and improving selectivity.
Reductive amination routes, while less common for this exact compound, have been successfully applied in structurally related fluorinated amino alcohols, suggesting potential for stereoselective synthesis.
Industrial processes emphasize continuous flow technology to enhance safety and reproducibility, especially when handling reactive fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride (CAS 104338-71-8): Differs by replacing the fluorine atom with an amino group. Molecular weight: 201.7 g/mol. The absence of fluorine may reduce electronegativity and alter binding interactions with enzymes like MAO or BACE1, though its hydrochloride salt enhances solubility .
- 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS 1461705-44-1): Features two fluorine atoms on the phenyl ring. Molecular weight: 223.65 g/mol. Increased fluorination likely enhances metabolic stability and binding specificity compared to mono-fluorinated analogs .
- 1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8): Incorporates a methoxyphenyl and naphthyl group. Molecular weight: 323.39 g/mol. Larger aromatic systems may improve affinity for hydrophobic targets but reduce solubility .
Fluorine Position and Bioactivity
- THK5117 (1-Fluoro-3-((2-(4-([3H]methylamino)phenyl)quinolin-6-yl)oxy)propan-2-ol): A tau PET tracer with a fluorine atom at position 1 and a quinoline substituent. Compared to THK5351 (a related tracer), THK5117 shows lower off-target binding to MAO-B, highlighting the impact of substituent size and polarity on selectivity .
- 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol (CAS 1344325-06-9): Contains three fluorine atoms on the first carbon. Molecular weight: 235.20 g/mol.
Propan-2-ol Backbone Modifications
- Metoprolol (1-(propan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol): A β-blocker with a propan-2-ol core. The hydroxyl group forms critical hydrogen bonds with β-adrenergic receptors, a feature shared with 1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol .
- Unsubstituted Propan-2-ol Derivatives (e.g., compounds in ): Propan-2-ol groups in PP2A/BACE1 inhibitors (EC50: 199–7761 nM; IC50: 98.6–9553 nM) rely on hydroxyl interactions with Tyr127 and Gln73 residues. Fluorination in this compound may sterically hinder these interactions, altering enzyme activity compared to non-fluorinated analogs .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C10H13FNO | 197.22 (calculated) | 1-F, 2-methylphenylamino |
| 1-Amino-3-(2-methylphenyl)propan-2-ol HCl | C10H16ClNO | 201.7 | NH2, 2-methylphenyl |
| THK5117 | C22H20FNO2 | 365.40 | Quinoline, 1-F |
| 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol | C10H12F3NO2 | 235.20 | 3-F3C, 2-methoxyphenylamino |
Table 2: Bioactivity and Binding Properties
| Compound Name | Target | Affinity/Activity | Reference |
|---|---|---|---|
| THK5117 | MAO-B | Ki ~300 nM | |
| THK5117 | Tau fibrils | High selectivity | |
| PP2A/BACE1 inhibitors () | PP2A/BACE1 | EC50: 199–7761 nM | |
| IC50: 98.6–9553 nM |
Key Research Findings
- MAO-B Binding: Fluorinated propan-2-ol derivatives like THK5117 exhibit off-target binding to MAO-B, but this is less pronounced than in THK5351 due to structural differences .
- Enzyme Interactions : The propan-2-ol hydroxyl group is critical for hydrogen bonding in enzyme inhibition, as seen in PP2A/BACE1 inhibitors. Fluorine substitution may alter these interactions .
- Solubility and Stability : Hydrochloride salts (e.g., ) improve solubility, while trifluoromethyl groups enhance metabolic stability .
Biological Activity
1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol is a synthetic compound notable for its unique structure, which includes a fluorine atom and an amino alcohol moiety. This compound is classified as an organofluorine compound, which often enhances biological activity and stability due to the carbon-fluorine bond. The molecular formula is , with a molecular weight of approximately 183.22 g/mol. Its structural features position it as a candidate for various pharmacological applications, particularly in cardiovascular therapy.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Features:
- Fluorine Atom : Enhances lipophilicity and biological interactions.
- Amino Alcohol Group : Contributes to potential receptor binding and activity.
- 2-Methylphenyl Group : Increases the compound's affinity for biological membranes.
Biological Activity
This compound exhibits biological activities primarily through its interaction with beta-adrenergic receptors, similar to known beta-blockers used in the treatment of cardiovascular diseases.
The compound acts as a beta-adrenergic receptor agonist , which can lead to various physiological effects, including:
- Cardiac Effects : Modulation of heart rate and contractility.
- Vascular Effects : Regulation of vascular tone and blood pressure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 1-Fluoro-3-(3-methylphenyl)amino-propan-2-ol | Contains fluorine and an amino alcohol structure | Substituted phenyl group |
| 1-Amino-3-(quinolin-2-yl)propan-2-ol | Amino alcohol functionality | Quinoline moiety |
| 1-Amino-propan-2-oic acid | Basic amino acid structure | Carboxylic acid functionality |
Research Findings
Recent studies have focused on the compound's binding affinity and efficacy at beta-adrenergic receptors. These investigations often utilize receptor assays to assess how effectively the compound activates these receptors compared to established agonists.
Case Studies
- Binding Affinity Studies : Research indicates that this compound has a significant binding affinity for beta-receptors, suggesting potential therapeutic applications in treating hypertension and other cardiovascular conditions .
- Toxicological Profiles : Evaluations of its safety profile reveal that while it exhibits promising therapeutic effects, further studies are needed to fully understand its potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
